N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring substituted with bromine atoms at positions 4 and 6, and a cyclohexanecarboxamide group at position 2. The presence of bromine atoms enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as the use of less hazardous solvents and catalysts, are often employed to minimize environmental impact .
Types of Reactions:
Reduction: Reduction reactions can target the bromine atoms, leading to debromination under specific conditions.
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often used for reduction.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Potential use in developing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide: Similar structure but with chlorine instead of bromine, showing different reactivity and biological activity.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in organic electronics, highlighting the versatility of brominated benzothiazoles.
2,4-Disubstituted thiazoles: Exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness: N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to the specific substitution pattern on the benzothiazole ring, which enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2OS/c15-9-6-10(16)12-11(7-9)20-14(17-12)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXSDHLCWBROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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